molecular formula C8H8BrNO3S B2872700 N-(3-Bromobenzenesulfonyl)acetamide CAS No. 1248147-79-6

N-(3-Bromobenzenesulfonyl)acetamide

Cat. No.: B2872700
CAS No.: 1248147-79-6
M. Wt: 278.12
InChI Key: PPFWKFSFOCRHOX-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamides and Acylsulfonamides in Modern Organic Chemistry

Sulfonamides are a class of organic compounds characterized by the -S(=O)₂-NR₂ functional group. This structural motif is a cornerstone in medicinal chemistry, with many sulfonamide-containing compounds exhibiting a broad range of biological activities. researchgate.netresearchgate.net The development of sulfa drugs in the early 20th century revolutionized the treatment of bacterial infections and paved the way for the discovery of numerous other therapeutic agents. wikipedia.orgontosight.ai

Acylsulfonamides, which contain the R-CO-NH-SO₂-R' structure, are a significant subclass of sulfonamides. wikipedia.org They are often considered bioisosteres of carboxylic acids due to their similar acidity and ability to participate in hydrogen bonding. wikipedia.orgacs.org This property allows medicinal chemists to replace carboxylic acid groups in drug candidates with acylsulfonamide moieties, which can lead to improved pharmacological profiles. nih.gov Acylsulfonamides are found in a variety of approved drugs and are actively being investigated for the treatment of conditions such as cancer and viral infections. wikipedia.orgnih.gov Their synthesis is a topic of ongoing research, with new methods continually being developed to improve efficiency and expand their chemical diversity. researchgate.netacs.org

Significance of Halogenated Aromatic Scaffolds in Synthetic Design

Halogenated aromatic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring, are of paramount importance in organic synthesis. numberanalytics.com The introduction of a halogen atom can significantly alter a molecule's physical and chemical properties, including its reactivity, stability, and biological activity. mt.com This makes halogenated aromatics valuable intermediates in the production of a wide array of chemicals, including pharmaceuticals, agrochemicals, and advanced materials like polymers and flame retardants. numberanalytics.comnumberanalytics.com

The process of introducing a halogen to an aromatic ring, known as halogenation, is a fundamental reaction in organic chemistry. numberanalytics.comnumberanalytics.com It is typically achieved through electrophilic aromatic substitution. thieme-connect.com The resulting halogenated aromatic compounds can then undergo a variety of subsequent reactions, allowing for the introduction of other functional groups and the construction of more complex molecular architectures. mt.comthieme-connect.com For instance, the bromine atom in a bromoaromatic compound can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mt.com

Overview of the N-(3-Bromobenzenesulfonyl)acetamide Structural Motif in Academic Investigations

The this compound structural motif combines the key features of an acylsulfonamide and a halogenated aromatic scaffold. This unique combination makes it a valuable tool for researchers in various fields. The bromine atom on the benzene (B151609) ring serves as a versatile handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives. acs.orgnih.gov

Academic investigations involving this compound and similar structures often focus on their potential as biologically active agents. For example, derivatives of bromobenzenesulfonyl compounds have been explored as inhibitors of specific enzymes or protein-protein interactions that are critical in diseases like cancer. nih.govontosight.ainih.gov The sulfonamide and acetamide (B32628) groups can participate in crucial interactions with biological targets, while the bromophenyl moiety can be modified to optimize potency and selectivity. ontosight.aiacs.orgontosight.ai

The synthesis of molecules containing the this compound core is often a key step in the development of new therapeutic candidates. acs.orgnih.gov Researchers continue to explore new synthetic routes to this and related compounds, aiming to improve yields, reduce costs, and access a wider range of structural variations.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1248147-79-6
Molecular Formula C₈H₈BrNO₃S
Molecular Weight 278.12 g/mol
MDL Number MFCD14599311

Table 1: Basic properties of this compound. Data sourced from bldpharm.combldpharm.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-6(11)10-14(12,13)8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFWKFSFOCRHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248147-79-6
Record name N-(3-bromobenzenesulfonyl)acetamide
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Chemical Reactivity and Mechanistic Investigations of N 3 Bromobenzenesulfonyl Acetamide

Reactivity Profiles of the Sulfonylamide Functional Group

The sulfonylamide group, R-SO₂NR'R'', is a key structural motif in many organic molecules and is generally considered to be relatively unreactive. wikipedia.org This lack of reactivity contributes to the stability of compounds containing this group, making them useful as crystalline derivatives for the identification of amines. wikipedia.org The N-H bond of the sulfonamide can be deprotonated, and arylsulfonamides can undergo ortho-lithiation. wikipedia.org

The N-acylation of sulfonamides is a common reaction, often carried out using acyl chlorides or carboxylic anhydrides. tandfonline.comacs.org These reactions can be facilitated by basic or acidic conditions, or with the aid of Lewis acid catalysts. tandfonline.com For instance, bismuth(III) salts like BiCl₃ and Bi(OTf)₃ have been shown to be effective catalysts for the N-acylation of sulfonamides under both heterogeneous and solvent-free conditions. researchgate.net Metal triflates such as Cu(OTf)₂ are also efficient catalysts for this transformation. tandfonline.com

The synthesis of N-acylsulfonamides can also be achieved through photocatalytic methods. One such method involves the S-N coupling of sodium organosulfinate and hydroxamic acid, facilitated by a photocatalyst. acs.org Mechanistic studies suggest that this reaction proceeds via the generation of singlet oxygen. acs.orgresearchgate.net

Influence of the meta-Bromine Substituent on Aromatic Reactivity and Electronic Effects

The presence of a bromine atom at the meta position on the benzene (B151609) ring significantly influences the reactivity of the aromatic system. Halogens, including bromine, exert two opposing electronic effects: an electron-withdrawing inductive effect and an electron-donating resonance effect. libretexts.org

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond. This effect deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. msu.eduuoanbar.edu.iq

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic pi-system. This effect increases the electron density at the ortho and para positions. libretexts.org

Electrophilic and Nucleophilic Substitution Pathways on the Benzene Ring

The benzene ring of N-(3-Bromobenzenesulfonyl)acetamide can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity governed by the existing substituents.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. rahacollege.co.in The reaction proceeds through a two-step mechanism: formation of a carbocation intermediate (arenium ion), followed by the removal of a proton to restore aromaticity. msu.edu

For this compound, both the bromo and the sulfonylacetamide groups are deactivating. libretexts.orgmsu.eduminia.edu.eg The sulfonylacetamide group is a meta-director, while the bromo group is an ortho, para-director. libretexts.orgminia.edu.eg The positions for electrophilic attack are therefore influenced by both groups. The possible products of an electrophilic substitution reaction (E+) are shown below:

Electrophilic substitution on this compound

The directing effects of the two groups are conflicting. The sulfonylacetamide group directs to the 5-position, while the bromine directs to the 2-, 4-, and 6-positions. Predicting the major product requires considering the relative directing strengths of the two groups. Generally, the directing effect of the sulfonyl group is stronger, suggesting that substitution at the 5-position might be favored. However, steric hindrance could also play a significant role.

Nucleophilic Aromatic Substitution (SNA_r):

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via an addition-elimination mechanism (S_NAr), where a nucleophile attacks the ring to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the departure of the leaving group. pressbooks.pub

For this compound, the presence of the strongly electron-withdrawing sulfonylacetamide group activates the ring towards nucleophilic attack. wikipedia.org The bromine atom can act as a leaving group. Nucleophilic attack can occur at the carbon bearing the bromine atom. The presence of the electron-withdrawing sulfonylacetamide group, particularly its ability to stabilize the negative charge in the intermediate through resonance, facilitates this reaction. pressbooks.pub

Another possible pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. pressbooks.pubmasterorganicchemistry.com This mechanism is favored under harsh reaction conditions with a very strong base. masterorganicchemistry.comyoutube.com

Mechanistic Studies of Reactions Leading to this compound Derivatives

The synthesis of N-acylsulfonamides, including derivatives of this compound, has been the subject of various mechanistic investigations. A common method involves the N-acylation of the corresponding sulfonamide. mdpi.com

One proposed mechanism for the formation of N-acylbenzenesulfonamides from N-(benzenesulfonyl)cyanamide potassium salts and carboxylic acids involves several steps:

Protonation of the nitrile nitrogen by the carboxylic acid.

Attack of the sulfonamide nitrogen onto the carbonyl carbon of the protonated species.

Proton transfer and elimination of potassium cyanate (B1221674) to yield the final N-acylsulfonamide. mdpi.com

Photocatalytic methods for synthesizing acylsulfonamides have also been developed. acs.org Mechanistic studies of a transition-metal-free photocatalytic S-N coupling reaction between a sodium organosulfinate and a hydroxamic acid suggest the involvement of singlet oxygen (¹O₂) generated via an energy transfer process. acs.orgresearchgate.net This singlet oxygen is believed to oxidize the hydroxamic acid to a nitrosocarbonyl intermediate, which then reacts further to form the acylsulfonamide. acs.org

Advanced Spectroscopic and Diffractional Characterization of N 3 Bromobenzenesulfonyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.bldpharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In N-(3-Bromobenzenesulfonyl)acetamide, the spectrum is expected to show distinct signals for the aliphatic protons of the acetyl group and the protons on the aromatic ring. The acidic proton on the nitrogen (NH) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

The aromatic region will display a complex pattern corresponding to the four protons on the 3-substituted benzene (B151609) ring. The proton at the C2 position is expected to be a triplet or a narrow multiplet. The protons at C4 and C6 will likely be multiplets, showing coupling to their neighbors. The proton at C5 is anticipated to be a triplet of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Proton Assignment
~ 2.1 Singlet CH₃ (Acetamido group)
~ 7.5 Multiplet Aromatic H (C5)
~ 7.8 Multiplet Aromatic H (C4/C6)
~ 8.0 Multiplet Aromatic H (C4/C6)
~ 8.1 Multiplet Aromatic H (C2)

Carbon (¹³C) NMR Analysis for Carbon Skeleton Mapping

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound is expected to show eight distinct signals, corresponding to each unique carbon atom. This includes the methyl and carbonyl carbons of the acetamide (B32628) group, and the six carbons of the brominated benzene ring (two quaternary and four methine carbons). The carbon directly bonded to the bromine atom (C3) will have its chemical shift influenced by the heavy halogen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Carbon Assignment
~ 24 CH₃ (Acetamido group)
~ 122 C-Br (Quaternary)
~ 126 Aromatic CH
~ 131 Aromatic CH
~ 133 Aromatic CH
~ 136 Aromatic CH
~ 141 C-S (Quaternary)

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are powerful tools for establishing the precise connectivity of atoms, which is essential for confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). rsc.orgnih.gov This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the aliphatic CH₃ group and each of the four aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for connecting different fragments of the molecule. rsc.orgnih.gov Key expected correlations for this compound would include:

A correlation from the NH proton to the carbonyl carbon (C=O) and the C1 carbon of the benzene ring.

A correlation from the acetyl (CH₃) protons to the carbonyl carbon (C=O).

Correlations from the aromatic protons to their neighboring carbons, which helps in assigning the quaternary carbons (C1 and C3) that are not visible in an HSQC spectrum.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This allows for the determination of the elemental formula of a compound. mdpi.comconicet.gov.ar For this compound (C₈H₈BrNO₃S), the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak ([M] and [M+2]) with nearly equal intensity.

Table 3: Calculated Exact Masses for this compound and its Adducts

Ion/Adduct Formula Calculated Exact Mass (m/z)
[M(⁷⁹Br)]⁺ [C₈H₈⁷⁹BrNO₃S]⁺ 276.9486
[M(⁸¹Br)]⁺ [C₈H₈⁸¹BrNO₃S]⁺ 278.9466
[M(⁷⁹Br)+H]⁺ [C₈H₉⁷⁹BrNO₃S]⁺ 277.9564
[M(⁸¹Br)+H]⁺ [C₈H₉⁸¹BrNO₃S]⁺ 279.9544
[M(⁷⁹Br)+Na]⁺ [C₈H₈⁷⁹BrNNaO₃S]⁺ 299.9384

Predicted Collision Cross Section (CCS) Studies for Gas-Phase Conformations

Ion mobility-mass spectrometry (IM-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. The resulting measurement is the Collision Cross Section (CCS), a physicochemical property that reflects the ion's rotationally averaged surface area. nih.govmdpi.com

Experimentally measured CCS values can be compared against predicted values calculated from the compound's 3D structure. nih.gov Various computational methods, including machine learning models (such as AllCCS and DeepCCS) and physics-based trajectory methods (TM), can predict CCS values for different ion adducts in a specific drift gas (e.g., N₂). nih.govmdpi.comacs.org This comparison serves as an additional and powerful tool for confirming a compound's identity and providing insight into its gas-phase conformation. acs.org

Table 4: Hypothetical Predicted Collision Cross Section (CCS) Data for this compound Adducts in N₂

Ion Adduct Predicted CCS (Ų)
[M+H]⁺ Value predicted by computational model

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data specifically for this compound regarding its advanced spectroscopic and diffractional characterization are not publicly available. While information exists for structurally related compounds—such as other brominated benzenesulfonamides or various acetamides—generating an article that focuses solely on the specified compound with the required scientifically accurate data tables for vibrational spectroscopy, X-ray crystallography, and Hirshfeld surface analysis is not possible at this time.

The instructions to strictly adhere to the provided outline and to not introduce information falling outside the explicit scope of this compound cannot be met without access to dedicated research on this specific molecule. The creation of data tables for its functional group identification via FTIR/Raman, its molecular geometry and crystal packing from X-ray diffraction, or the quantification of its intermolecular interactions through Hirshfeld analysis would require access to raw experimental results or a publication detailing these findings, which could not be located.

Therefore, to maintain scientific accuracy and adhere to the user's strict content requirements, the requested article cannot be generated. Information from related compounds cannot be used as a substitute, as this would be speculative and would not represent the unique chemical and physical properties of this compound.

Computational Chemistry and Molecular Modeling of N 3 Bromobenzenesulfonyl Acetamide

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like N-(3-Bromobenzenesulfonyl)acetamide. researchgate.net These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Geometry Optimization and Conformational Energy Landscapes

The first step in computational analysis is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Due to the presence of rotatable bonds, particularly around the sulfonamide linkage (-SO₂-NH-) and the acetamide (B32628) group (-NH-C(O)-CH₃), this compound can exist in multiple conformations. A thorough conformational analysis is necessary to identify the global minimum energy structure and the relative energies of other stable conformers. This analysis helps in understanding the molecule's flexibility and the most probable shapes it will adopt. The conformational energy landscape can be mapped by systematically rotating key dihedral angles and calculating the energy at each point, a process that reveals the energy barriers between different conformations. researchgate.net For similar N-acylsulfonamides, it has been noted that the planarity of the amide bond can be influenced by substitution, which in turn affects the molecule's reactivity. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the brominated benzene (B151609) ring and the acetamide moiety. The LUMO is likely to be distributed over the electron-deficient sulfonyl group. This distribution of frontier orbitals determines how the molecule will interact with other chemical species in a reaction. mdpi.com

Prediction of Physiochemical Descriptors and Topological Indices

Computational methods are widely used to predict the physicochemical properties of molecules, which are essential for understanding their behavior in various environments.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its transport properties, such as cell permeability. TPSA is calculated based on the contributions of polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. For this compound, the TPSA is influenced by the oxygen atoms of the sulfonyl and acetyl groups, as well as the nitrogen atom of the sulfonamide linkage.

Based on computational models, the predicted TPSA for this compound is a key parameter in assessing its potential biological activity.

Synthetic Applications and Derivative Chemistry of N 3 Bromobenzenesulfonyl Acetamide

N-(3-Bromobenzenesulfonyl)acetamide as a Versatile Building Block in Complex Organic Synthesis

This compound serves as a crucial starting material in the synthesis of more complex molecules. google.comnih.gov Its structure, featuring a reactive bromine atom and a sulfonamide group, allows for a variety of chemical modifications. The bromine on the phenyl ring is particularly useful for creating new carbon-carbon bonds through cross-coupling reactions. researchgate.netvulcanchem.com This versatility makes it a valuable component in the construction of diverse molecular frameworks, including those with potential biological activity.

The presence of both the acetamide (B32628) and sulfonamide moieties provides additional sites for chemical reactions, enabling the synthesis of a wide array of derivatives. These features allow chemists to systematically alter the compound's structure to achieve desired properties in the final product.

Strategies for Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold offers multiple avenues for chemical modification, making it a versatile platform for generating diverse molecular structures. These strategies primarily target the bromine atom, the acetamide group, and the sulfonamide nitrogen.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at the Bromine Position

The bromine atom on the phenyl ring of this compound is a key site for functionalization through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming new carbon-carbon bonds by reacting the bromo-substituted scaffold with boronic acids in the presence of a palladium catalyst. researchgate.netacs.org This reaction is highly versatile, allowing for the introduction of a wide range of aryl and heteroaryl groups at the bromine position.

For instance, the coupling of this compound with different arylboronic acids can lead to the synthesis of complex biaryl sulfonamides. Microwave-assisted protocols have been shown to accelerate these transformations, enabling the efficient synthesis of diverse derivatives.

Table 1: Examples of Suzuki-Miyaura Reactions with Arylboronic Acids

Arylboronic AcidCatalystResulting Structure
Phenylboronic acidPd(PPh₃)₄N-(3-phenylbenzenesulfonyl)acetamide
4-Methylphenylboronic acidPd(OAc)₂/SPhosN-(3-(p-tolyl)benzenesulfonyl)acetamide
2-Thiopheneboronic acidPdCl₂(dppf)N-(3-(thiophen-2-yl)benzenesulfonyl)acetamide

This table presents hypothetical examples to illustrate the versatility of the Suzuki-Miyaura reaction. Specific conditions and outcomes would need to be determined experimentally.

Chemical Modifications of the Acetamide Moiety

The acetamide group (-NHCOCH₃) of this compound provides another site for chemical modification, although it is generally less reactive than the bromine-substituted phenyl ring. The hydrogen on the nitrogen atom can be substituted, and the acetyl group itself can potentially be modified or replaced.

One common modification involves the hydrolysis of the acetamide to the corresponding amine, N-(3-bromobenzenesulfonyl)amine, which can then be reacted with various acylating or alkylating agents to introduce different functional groups. This allows for the synthesis of a library of N-substituted sulfonamides with diverse properties. mdpi.com

Furthermore, the carbonyl group of the acetamide could potentially undergo reactions such as reduction or condensation, although these are less commonly reported for this specific scaffold. The primary focus of derivatization tends to be on the more reactive sites of the molecule.

Exploration of Varied Substitutions on the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is another key position for derivatization. The acidic proton on the nitrogen can be removed by a base, and the resulting anion can react with various electrophiles, allowing for N-alkylation or N-arylation.

This strategy enables the introduction of a wide range of substituents, from simple alkyl chains to more complex cyclic and aromatic systems. researchgate.net These modifications can significantly influence the biological activity and physicochemical properties of the resulting molecules. The ability to introduce diverse functional groups at this position is a valuable tool in medicinal chemistry for optimizing the pharmacological profile of lead compounds. researchgate.net

Design and Synthesis of Hybrid Molecules Incorporating the this compound Motif

The development of hybrid molecules, which combine two or more distinct pharmacophores, is a growing strategy in drug discovery to create compounds with improved efficacy or novel mechanisms of action. rsc.orgmdpi.com The this compound scaffold is a valuable component in the design of such hybrids due to its versatile handles for chemical modification.

By utilizing the reactive bromine atom and the modifiable sulfonamide and acetamide groups, researchers can link the this compound motif to other biologically active molecules. For example, the bromine atom can be used in cross-coupling reactions to attach another pharmacophore, while the sulfonamide nitrogen can be functionalized to connect to a different molecular entity. researchgate.net This approach allows for the creation of novel chemical entities with potentially synergistic or additive biological effects.

Applications in the Synthesis of Sulfonamide Derivatives with Enhanced Reactivity

This compound is a precursor for synthesizing sulfonamide derivatives with tailored reactivity. nih.gov The presence of the bromine atom, an electron-withdrawing group, can influence the reactivity of the entire molecule, including the sulfonamide functionality. google.com

For example, the bromo-substituted ring can be further functionalized to introduce other groups that modulate the acidity of the sulfonamide proton or the reactivity of the sulfonyl group. This allows for the fine-tuning of the molecule's chemical properties for specific applications, such as in the development of enzyme inhibitors or as intermediates in more complex synthetic pathways. The ability to create a library of sulfonamide derivatives with varying reactivity profiles is essential for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Intermolecular Interactions and Supramolecular Chemistry of N 3 Bromobenzenesulfonyl Acetamide and Its Analogues

Analysis of Hydrogen Bonding Networks (N-H...O, C-H...O, C-H...Br)

Hydrogen bonds are among the most significant interactions governing the self-assembly of molecules in the crystalline state. In N-(3-Bromobenzenesulfonyl)acetamide and its analogues, several types of hydrogen bonds are anticipated and observed.

N-H...O Hydrogen Bonds: The most prominent hydrogen bond in this class of compounds involves the amide N-H group as a donor and the sulfonyl or carbonyl oxygen atoms as acceptors. In the crystal structure of the related compound, N-(3-bromophenyl)acetamide, molecules are linked by intermolecular N-H...O hydrogen bonds, forming supramolecular chains. nih.govnih.gov This interaction is a robust and frequently observed motif in the crystal packing of amides and sulfonamides. For instance, in N-(3-bromophenyl)acetamide, the N-H...O hydrogen bonds define a twisted chain topology. nih.govnih.gov

C-H...Br Hydrogen Bonds: Interactions involving the bromine atom as a hydrogen bond acceptor are also possible, although they are generally weaker than conventional hydrogen bonds. The potential for C-H...Br interactions adds another layer of complexity and directionality to the crystal packing.

A representative table of hydrogen bond geometries in an analogous compound, N-(3-bromophenyl)acetamide, is provided below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1N···O20.862.052.887(5)166
N2-H2N···O10.862.102.953(5)169
Data for N-(3-bromophenyl)acetamide, a structurally related compound. nih.gov

Halogen Bonding Interactions Involving the Bromine Atom

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic species (Lewis base). The bromine atom in this compound, being a relatively large and polarizable halogen, has the potential to participate in halogen bonding. In the crystal structures of related bromo-substituted organic compounds, halogen bonds of the type C-Br...O and C-Br...N are observed, which can act as significant structure-directing forces. These interactions are highly directional and can compete with or complement hydrogen bonding in the formation of supramolecular assemblies. Studies on bromoanilinium di(arylsulfonyl)amides have highlighted the role of such supramolecular synthons in their crystal structures. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Self-Assembly Studies and Co-Crystallization Phenomena

The diverse array of functional groups in this compound and its analogues makes them interesting candidates for self-assembly studies and co-crystallization experiments. The interplay of hydrogen bonding, halogen bonding, and π-π stacking can lead to the formation of well-defined supramolecular architectures such as chains, layers, or more complex three-dimensional networks.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecular species in a stoichiometric ratio, is a powerful tool in crystal engineering. By introducing a co-former molecule that can interact with the functional groups of this compound, it is possible to create novel solid forms with tailored properties. For example, co-crystallization with molecules containing strong hydrogen bond acceptors (e.g., pyridines, carboxylic acids) could lead to the formation of robust hydrogen-bonded co-crystals. The exploration of co-crystallization in related sulfonamide systems has shown the potential to form either molecular co-crystals or salts via proton transfer, depending on the specific components. researchgate.net

Emerging Research Frontiers and Future Prospects for N 3 Bromobenzenesulfonyl Acetamide

Development of Novel Synthetic Routes and Catalytic Approaches

The synthesis of N-(3-Bromobenzenesulfonyl)acetamide and its derivatives is a dynamic area of research, with a focus on developing more efficient, selective, and scalable methods. The foundational approach involves the reaction of 3-bromobenzenesulfonyl chloride with acetamide (B32628) or a related nitrogen source. ethz.ch However, modern synthetic chemistry is pushing beyond these traditional methods by incorporating advanced catalytic systems.

A significant frontier is the use of palladium-catalyzed cross-coupling reactions, which leverage the reactivity of the carbon-bromine (C-Br) bond. These methods allow for the strategic introduction of new chemical groups onto the benzene (B151609) ring, vastly expanding the molecular diversity accessible from this single precursor. For instance, palladium-catalyzed desulfitative arylations using 3-bromobenzenesulfonyl chlorides have been shown to be effective, creating new C-C bonds while leaving the C-Br bond intact for subsequent reactions. researchgate.netresearchgate.netacs.org This orthogonality is crucial for the stepwise construction of complex molecules.

Key catalytic reactions that are being explored include:

Heck Olefination: This reaction couples the aryl bromide with alkenes, such as methyl acrylate, to form substituted cinnamic acid derivatives. This method has been successfully applied to 3-bromobenzenesulfonyl chloride derivatives to produce α,β-unsaturated esters, which are precursors to a variety of bioactive compounds. acs.org

Suzuki-Miyaura Coupling: This powerful reaction pairs the aryl bromide with a boronic acid or ester. It has been used to synthesize biaryl sulfonamides, where the bromine on a related sulfonamide of 3-bromobenzenesulfonyl chloride is replaced with a phenyl group. nih.govacs.org

Direct C-H Arylation: This approach involves the direct coupling of the C-Br bond with a C-H bond of another aromatic heterocycle, offering an atom-economical route to complex aryl structures. Research on 3-bromobenzenesulfonyl chlorides demonstrates their utility in these transformations. researchgate.netsouleresearchgroup.org

Iron-catalyzed systems are also emerging as a cost-effective and environmentally friendly alternative to palladium. One novel method describes the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates using a simple iron(II) chloride catalyst. organic-chemistry.orgnih.gov While not a direct synthesis of the title compound, it represents a broader trend towards using earth-abundant metals in sulfonamide synthesis.

The table below summarizes some of the catalytic approaches being investigated for derivatives of 3-bromobenzenesulfonyl chloride, highlighting the versatility of this structural motif.

Catalytic Reaction Catalyst/Reagents Coupling Partner Key Feature Reference
Desulfitative ArylationPalladium AcetateHeteroarenesForms C-C bond at sulfonyl chloride site, preserves C-Br bond. researchgate.netresearchgate.net
Heck OlefinationPd(OAc)₂, PPh₃, Et₃NMethyl AcrylateFunctionalizes the aryl bromide to create an unsaturated ester. acs.org
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃Phenyl Boronic AcidCreates biaryl structures by replacing the bromine atom. nih.govacs.org
Direct C-H ArylationPalladium Acetate, K₂CO₃HeteroarenesForms C-C bond via C-H activation, post-desulfitative coupling. researchgate.net
meta-C-H ArylationPd(OAc)₂, IsoquinolineAryl IodidesFunctionalizes the meta position of a benzylsulfonamide derivative. nih.gov

These evolving synthetic strategies are crucial for unlocking the full potential of this compound as a precursor in medicinal chemistry and materials science.

Exploration of this compound in Materials Science (e.g., polymer chemistry, liquid crystals)

While primarily utilized as an intermediate in medicinal chemistry, the structural features of this compound make it an intriguing candidate for exploration in materials science. bldpharm.com Its designation as a "building block" suggests its utility in constructing larger, functional materials. bldpharm.com The molecule's bifunctionality—a reactive bromo group for polymerization and a polar sulfonamide moiety for influencing material properties—is key to its potential.

Polymer Chemistry: The C-Br bond on the aromatic ring is a prime reaction site for forming carbon-carbon or carbon-heteroatom bonds, which are the basis of many polymerization reactions. Specifically, this compound could serve as a monomer in various polycondensation reactions:

Suzuki Polycondensation: By reacting with a diboronic acid or ester, the molecule could be incorporated into conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Heck Polycondensation: Reaction with a di-alkene could yield polymers with unique photophysical properties.

Buchwald-Hartwig Polycondensation: Polymerization with di-amines could lead to the synthesis of novel polyamides containing sulfonamide groups, potentially enhancing thermal stability or solubility.

The N-H bond in the acetamide group also offers a site for modification or for forming hydrogen-bonded networks within a polymer, influencing its mechanical and thermal properties. scielo.br

Liquid Crystals: The rigid aromatic core of this compound is a common feature in liquid crystalline molecules (mesogens). The polarity and potential for hydrogen bonding from the sulfonamide and acetamide groups could promote the formation of ordered liquid crystalline phases (e.g., nematic or smectic). By attaching long alkyl chains to the molecule (for example, by replacing the bromine via a coupling reaction), it might be possible to design novel thermotropic liquid crystals. The interplay between the rigid core and flexible side chains is a fundamental principle in the design of such materials.

The table below outlines the potential applications in materials science, linking them to the key structural features of the compound.

Potential Application Area Key Structural Feature Enabling Chemistry/Physics
Organic Electronics (Polymers) Aryl Bromide (C-Br)Palladium-catalyzed polycondensation (e.g., Suzuki, Heck).
High-Performance Polymers Sulfonamide Group (-SO₂NH-)High polarity, thermal stability, hydrogen bonding capability.
Liquid Crystals Rigid Benzene RingForms the core mesogenic unit.
Functional Materials Acetamide Group (-NHCOCH₃)Site for further functionalization; hydrogen bonding.

Currently, the application of this compound in these areas is largely theoretical and represents a promising frontier for future research.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the novel synthetic routes described previously, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced spectroscopic probes, used for in situ (in the reaction vessel) and real-time monitoring, are becoming indispensable tools for this purpose. These process analytical technologies (PAT) offer significant advantages over traditional offline analysis by providing continuous data streams that capture the dynamic evolution of a chemical reaction.

For the synthesis and subsequent reactions of this compound, several techniques are particularly promising:

In situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can monitor the concentration of key functional groups in real-time. For example, in the synthesis of the title compound from 3-bromobenzenesulfonyl chloride and acetamide, one could track the disappearance of the sulfonyl chloride peak and the appearance of the characteristic sulfonamide N-H and C=O stretches. ucc.ie

In situ Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring reactions in suspensions and for tracking changes in crystalline forms (polymorphs). nih.govresearchgate.net It is particularly sensitive to the symmetric vibrations of non-polar bonds, making it complementary to FTIR. It could be used to monitor the progress of palladium-catalyzed coupling reactions by tracking the consumption of the aryl-bromide bond.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: FlowNMR allows for the continuous monitoring of reactions in solution, providing detailed structural information about reactants, intermediates, and products simultaneously. ucc.ie This would be invaluable for elucidating complex catalytic cycles, such as identifying transient palladium-ligand complexes in the cross-coupling reactions of this compound. core.ac.uk

Online High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This powerful combination allows for the separation and identification of reaction components in near real-time. acs.orguib.nonih.gov It is especially useful for tracking the formation of products and identifying minor impurities in complex reaction mixtures, providing crucial data for optimizing reaction selectivity and yield. acs.orguib.nonih.gov

The application of these advanced probes can accelerate the development of robust and efficient synthetic processes by enabling rapid optimization of reaction parameters like temperature, catalyst loading, and reaction time.

Theoretical Predictions for Enhanced Reactivity and Selectivity

Alongside experimental work, computational chemistry provides powerful predictive tools to guide the synthesis and application of this compound. Density Functional Theory (DFT) has emerged as a particularly effective method for modeling molecular structures and predicting reactivity. researchgate.netresearchgate.net By calculating the electronic properties of the molecule, researchers can anticipate its behavior in chemical reactions, leading to more targeted and successful experiments.

Key areas where theoretical predictions can offer significant insights include:

Reactivity and Site-Selectivity: By calculating the distribution of electron density and generating a Molecular Electrostatic Potential (MEP) map, chemists can identify the most electron-rich and electron-deficient sites on the molecule. mdpi.com This helps predict where electrophiles and nucleophiles are most likely to attack. For this compound, this could clarify the relative reactivity of the C-Br bond versus potential C-H activation sites on the aromatic ring. rsc.org

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability and its tendency to participate in charge-transfer interactions with other reagents, including catalysts. scielo.brmdpi.com

Reaction Mechanism Elucidation: Computational modeling can be used to map out the entire energy profile of a reaction pathway, including the structures of transition states and intermediates. This is particularly valuable for understanding complex catalytic cycles, such as those in palladium-catalyzed reactions. pku.edu.cnrsc.org By comparing the energy barriers of different potential pathways, researchers can predict the most likely mechanism and identify the rate-determining step, offering a roadmap for catalyst optimization.

Machine Learning Models: Emerging research combines quantum mechanical descriptors with machine learning algorithms to predict reaction outcomes with high accuracy. nih.govmit.edu By training models on large datasets of reactions, these tools can predict the selectivity of a new reaction involving a molecule like this compound without the need for extensive, time-consuming calculations for every possibility. rsc.orgnih.govmit.edu

The table below summarizes how different computational methods can be applied to enhance research on this compound.

Computational Method Predicted Property Application/Insight Reference
Density Functional Theory (DFT) Optimized Molecular GeometryProvides accurate bond lengths and angles for further calculations. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Electron Density DistributionIdentifies nucleophilic and electrophilic sites, predicting regioselectivity. mdpi.com
Frontier Molecular Orbitals (HOMO/LUMO) Electronic Reactivity, Energy GapPredicts charge transfer capabilities and overall chemical reactivity. scielo.brmdpi.com
Transition State Theory Reaction Energy ProfilesElucidates reaction mechanisms and identifies rate-limiting steps. pku.edu.cnrsc.org
Machine Learning (ML) Reaction SelectivityRapidly predicts the outcome of reactions based on learned patterns. nih.govmit.edu

The synergy between these predictive computational tools and advanced experimental techniques represents the future of chemical research, promising to accelerate the discovery of new applications for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.